molecular formula C18H18N2O4 B3932878 (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3932878
M. Wt: 326.3 g/mol
InChI Key: LOJCYIKLCBNXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as MNPA, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in research. MNPA is a member of the class of compounds known as phenylacetonitriles, which have been studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper or zinc. This complex formation may induce conformational changes in the molecule, leading to the observed fluorescence.
Biochemical and Physiological Effects:
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been shown to have low toxicity and does not appear to have any significant effects on cell viability or proliferation. However, its effects on cellular processes such as metal ion transport and signaling are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the specific detection and measurement of these ions in biological samples. Additionally, (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is relatively easy to synthesize and purify, making it a cost-effective tool for research.
One limitation of using (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its relatively low fluorescence intensity compared to other fluorescent probes. This can make it difficult to detect in low concentrations or in complex biological samples. Additionally, the selectivity of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone for metal ions may limit its use in certain experiments where other molecules may also bind to the metal ions of interest.

Future Directions

There are several potential future directions for research involving (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new fluorescent probes based on the structure of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. These probes could have improved fluorescence intensity and selectivity for metal ions, making them more useful for studying metal ion transport and signaling.
Another potential direction for research is the application of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Metal ion dysregulation has been implicated in these diseases, and (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could be used to study the role of metal ions in disease progression.
Finally, (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could also be used in the development of new therapeutic agents for diseases such as cancer. Metal ion transport and signaling play important roles in cancer cell growth and proliferation, and (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could be used to identify new targets for drug development.

Scientific Research Applications

(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for studying metal ion transport and signaling in cells.

properties

IUPAC Name

(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-15-7-4-13(5-8-15)18(21)14-6-9-16(17(12-14)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJCYIKLCBNXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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